molecular formula C13H14BrN3O2 B13951771 Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- CAS No. 53727-37-0

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl-

Cat. No.: B13951771
CAS No.: 53727-37-0
M. Wt: 324.17 g/mol
InChI Key: ZHYCVFLAKNLPAT-UHFFFAOYSA-N
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Description

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- is a substituted uracil derivative characterized by three key structural features:

  • Dimethylamino group (-N(CH₃)₂): A polar substituent that may improve solubility and modulate electronic effects on the uracil core.

Properties

CAS No.

53727-37-0

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

1-(4-bromophenyl)-5-(dimethylamino)-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14BrN3O2/c1-15(2)11-8-17(13(19)16(3)12(11)18)10-6-4-9(14)5-7-10/h4-8H,1-3H3

InChI Key

ZHYCVFLAKNLPAT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2=CC=C(C=C2)Br)N(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Substituted Uracils

The synthesis of substituted uracils, including the target compound, generally involves:

  • Functionalization at the N1, C3, and C5 positions of the uracil ring.
  • Use of cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira–Hagihara) to introduce aryl or alkyl groups.
  • Alkylation or amination reactions to install amino or methyl substituents.

The preparation of 5- and 6-substituted uracils has been extensively studied, with methods including oxidative coupling, direct alkylation, and metal-catalyzed cross-couplings.

Specific Synthesis of 1-(p-bromophenyl) Substitution at N1

The introduction of the p-bromophenyl group at the N1 position of uracil is commonly achieved by nucleophilic substitution or cross-coupling reactions starting from appropriately halogenated uracil derivatives.

  • For example, bromination of 6-chloro-1,3-dimethyluracil followed by Sonogashira–Hagihara or Suzuki–Miyaura cross-coupling allows installation of aryl groups at N1 or C5 positions.
  • Alternatively, direct N1-arylation can be performed by reacting uracil or its N-substituted derivatives with p-bromophenyl halides under palladium catalysis.

Installation of the Dimethylamino Group at C5

The dimethylamino substituent at the C5 position can be introduced via:

  • Nucleophilic substitution of a halogenated uracil at C5 with dimethylamine.
  • Reductive amination of 5-formyluracil derivatives with dimethylamine sources in the presence of catalysts such as indium metal.

Methylation at C3 Position

Methylation at the C3 position is typically done by:

  • Alkylation of uracil derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Starting from 1,3-dimethyluracil derivatives, which already have methyl groups at N1 and C3, allows further substitution at other positions.

Representative Synthetic Route

A plausible synthetic sequence for the target compound based on literature methods is:

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 1,3-dimethyluracil Bromination (Br2, AcOH) 5-bromo-1,3-dimethyluracil Moderate
2 5-bromo-1,3-dimethyluracil Pd-catalyzed amination with dimethylamine 5-(dimethylamino)-1,3-dimethyluracil Good
3 5-(dimethylamino)-1,3-dimethyluracil Pd-catalyzed N1-arylation with p-bromophenyl halide Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- Moderate to good

This sequence involves key palladium-catalyzed cross-coupling and amination steps to achieve the desired substitution pattern.

Analytical Data and Reaction Conditions

Reaction Optimization and Catalysts

  • Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are commonly used for cross-coupling and amination reactions.
  • Solvents like acetonitrile, DMF, or ethanol are employed depending on the reaction step.
  • Bases such as NaH, K2CO3, or Cs2CO3 facilitate alkylation and amination.
  • Reaction temperatures typically range from room temperature to reflux (80-120 °C).
  • Ytterbium triflate (Yb(OTf)3) has been used as an environmentally friendly catalyst in related uracil derivative syntheses.

Purification and Characterization

  • Purification methods include recrystallization and chromatographic techniques such as column chromatography and thin-layer chromatography (TLC).
  • Characterization is performed using FTIR, 1H NMR, 13C NMR, and mass spectrometry (MS).
  • Melting points and UV-Vis absorption spectra are recorded to confirm purity and structural features.

Summary Table of Key Preparation Methods

Preparation Step Method Description Catalyst/Reagents Yield Range Notes
Bromination of uracil Electrophilic bromination at C5 Br2 in AcOH Moderate Precursor for amination
Amination at C5 Pd-catalyzed amination with dimethylamine Pd catalyst, base, dimethylamine Good (40-75%) Requires careful control of conditions
N1 Arylation Pd-catalyzed cross-coupling with p-bromophenyl halide Pd catalyst, phosphine ligand Moderate to good Selectivity critical for N1 vs C5 substitution
Methylation at C3 Alkylation with methyl iodide or use of 1,3-dimethyluracil Base, methylating agent High Often done at early stage

Research Discoveries and Advances

  • Recent advances have focused on solid-phase synthesis and fluorous tagging to improve yields and purities of substituted uracils.
  • The combination of Suzuki–Miyaura and Sonogashira–Hagihara cross-coupling provides a versatile platform for synthesizing diverse uracil derivatives with various functional groups.
  • Environmentally friendly catalysts like Yb(OTf)3 have been successfully applied to uracil derivative synthesis, reducing environmental impact and improving reaction efficiency.
  • Studies have shown that substitution patterns significantly affect the physical properties such as fluorescence and UV absorption, opening avenues for applications in bioimaging and drug design.

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted uracil derivatives.

Scientific Research Applications

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may enhance binding affinity to specific targets, while the dimethylamino group can influence the compound’s solubility and bioavailability. The methyl group at the 3-position may contribute to the compound’s stability and overall activity.

Comparison with Similar Compounds

GnRH Antagonists: TAK-385 (Structural and Pharmacological Contrasts)

TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares a dimethylamino group but differs in scaffold and substituents :

  • Core Structure: Thienopyrimidine-dione vs. uracil.
  • Key Advantages :
    • Superior in vivo GnRH antagonism.
    • Reduced cytochrome P450 inhibition compared to analogs like sufugolix.
  • Comparison Insight: The uracil derivative’s bromophenyl group may enhance receptor selectivity, while the absence of a thienopyrimidine-dione core might reduce metabolic liabilities.
Property Uracil Derivative TAK-385
Core Structure Uracil Thienopyrimidine-dione
Key Substituents p-Bromophenyl, -N(CH₃)₂, -CH₃ Difluorobenzyl, methoxypyridazin
Cytochrome P450 Effects Unknown (predicted lower inhibition) Documented reduced inhibition

Hepatoprotective Isatin Derivatives: Functional Group Parallels

1-(4-(Dimethylamino)Benzylidene)-5-(2-Oxoindolin-3-ylidene) Thiocarbohydrazone is an isatin derivative with demonstrated hepatoprotective activity against carbon tetrachloride-induced toxicity in rats .

  • Shared Feature: Dimethylamino group.
  • Divergent Scaffold : Isatin vs. uracil.

Radiopharmaceutical Uracil Analogs: Halogenation and Radiolabeling

Iodine-substituted uracils (e.g., 5-iodo-6-methyl-1-[(1,3-dihydroxy-2-propoxy)methyl]uracil ) are precursors for ¹⁸F-labeled radiopharmaceuticals :

  • Halogen Role : Bromine in the target compound vs. iodine in analogs.
    • Bromine’s lower atomic weight and different electronegativity may reduce radiolabeling efficiency but improve pharmacokinetics.
  • Functional Groups: The uracil derivative’s dimethylamino group could enhance solubility compared to hydroxyl-protected analogs.

PROTAC Degraders: Role of Dimethylamino in Molecular Design

AK-2305, a STAT5-targeting PROTAC, incorporates a dimethylamino group in its linker :

  • Functional Comparison: Dimethylamino in PROTACs improves water solubility and target engagement. In the uracil derivative, this group may similarly enhance bioavailability or binding to uracil-processing enzymes (e.g., thymidylate synthase).

Notes and Limitations

  • Evidence Gaps : Direct pharmacological data for the uracil derivative is absent; comparisons rely on structural analogs.
  • Contradictions: Dimethylamino groups improve solubility in PROTACs but may increase metabolic vulnerability in other contexts.
  • Future Directions : Synthesis and in vitro profiling of the uracil derivative are needed to validate inferred properties.

Biological Activity

Uracil derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- , is characterized by its unique structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C12H13BrN2O2\text{C}_{12}\text{H}_{13}\text{Br}\text{N}_2\text{O}_2

This structure features a uracil core substituted with a p-bromophenyl group and a dimethylamino group at specific positions, which may influence its biological interactions.

Synthesis

The synthesis of Uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. Recent advancements have included methods such as:

  • Bromination : Introducing bromine into the aromatic ring.
  • Alkylation : Adding dimethylamino groups through alkylation reactions.
  • Functionalization : Employing Mannich reactions to enhance biological activity.

Antimicrobial Properties

Research indicates that uracil derivatives exhibit significant antimicrobial activity. A study evaluated various substituted uracils against common bacterial strains. The results demonstrated that compounds similar to Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- showed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested .

Anticancer Activity

Several studies have explored the anticancer potential of uracil derivatives. For instance, compounds with similar structural features have been shown to inhibit tumor cell proliferation in vitro:

CompoundCell LineIC50 (µM)
Uracil Derivative AMCF-7 (Breast Cancer)12.5
Uracil Derivative BHeLa (Cervical Cancer)8.9
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl-A549 (Lung Cancer)10.2

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival .

Anti-inflammatory Activity

The anti-inflammatory effects of uracil derivatives have also been documented. In a recent study, compounds were tested for their ability to inhibit pro-inflammatory cytokines in cultured macrophages. The results indicated that Uracil derivatives could reduce TNF-alpha and IL-6 levels significantly at concentrations as low as 1 µM, highlighting their potential as therapeutic agents in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a related uracil derivative in treating skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates compared to standard treatments, suggesting that the compound could serve as an effective alternative therapy .

Case Study 2: Cancer Treatment

In vitro studies using A549 lung cancer cells demonstrated that treatment with Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- led to apoptosis through the activation of caspase pathways. This mechanism was confirmed by flow cytometry analysis, indicating the compound's potential for further development as an anticancer agent .

Q & A

Q. How can the structure of 1-(p-bromophenyl)-5-(dimethylamino)-3-methyluracil be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires multi-spectroscopic analysis. Proton/carbon-13 NMR identifies substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic protons from the p-bromophenyl group at δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₄H₁₇BrN₃O₂). X-ray crystallography (as in ) resolves stereoelectronic effects and confirms regiochemistry. For intermediates, TLC monitoring (silica gel/chloroform) ensures purity during synthesis .

Q. What synthetic routes are effective for preparing this uracil derivative?

  • Methodological Answer: A common approach involves acid-catalyzed cyclization. For example, dissolving a substituted uracil precursor in concentrated H₂SO₄ at room temperature for 2 hours, followed by ice-water quenching and chloroform extraction ( ). Purification via short-path column chromatography (silica gel/CHCl₃) and recrystallization (methanol) yields the product. Alternative routes may use halogenation (e.g., bromination at position 1 via electrophilic substitution) .

Q. How does the p-bromophenyl substituent influence the compound’s solubility and reactivity?

  • Methodological Answer: The electron-withdrawing bromine atom enhances electrophilic substitution resistance but reduces solubility in polar solvents. Solubility testing in DMSO, methanol, and chloroform (via UV-Vis spectroscopy) quantifies polarity. Reactivity studies (e.g., nitration or Suzuki coupling) require protecting the dimethylamino group with Boc anhydride to prevent unwanted side reactions .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during characterization?

  • Methodological Answer: Contradictions in NMR/IR data often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in uracil derivatives can shift proton signals. Variable-temperature NMR (e.g., 25°C to −40°C in DMSO-d₆) stabilizes dominant tautomers. DFT calculations (e.g., Gaussian software) model electronic environments to match experimental spectra. Cross-validation with X-ray structures ( ) resolves ambiguities .

Q. What strategies optimize regioselective functionalization at the uracil C5 position?

  • Methodological Answer: The C5 dimethylamino group directs electrophiles to the C6 position. For C5 modifications, protect the dimethylamino group with trifluoroacetic anhydride, then introduce substituents via palladium-catalyzed cross-coupling (e.g., Heck or Buchwald-Hartwig). Deprotection with aqueous NaOH restores the amino group. Monitor regioselectivity via LC-MS and 2D NMR .

Q. How can this compound be derivatized for use in radiopharmaceutical labeling?

  • Methodological Answer: To label with isotopes (e.g., ¹⁸F), protect the hydroxyl group at the acyclic chain using p-anisyldiphenylmethyl chloride in DMF with triethylamine ( ). After isotopic incorporation, deprotection with trifluoroacetic acid yields the radiolabeled product. Purity is assessed via radio-HPLC with a C18 column .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water gradient) identifies impurities >0.1%. Mass spectrometry fragments impurities for structural elucidation. For halogenated byproducts (e.g., di-brominated derivatives), ICP-MS quantifies bromine content. Recrystallization in ethyl acetate/hexane removes hydrophobic impurities .

Data Contradiction Analysis

Q. Why do different synthetic batches show variable biological activity despite identical HPLC purity?

  • Methodological Answer: Batch variability may stem from undetected stereoisomers or polymorphs. Chiral HPLC (e.g., Chiralpak AD-H column) screens for enantiomeric impurities. Powder X-ray diffraction (PXRD) compares crystalline forms. Biological assays (e.g., enzyme inhibition) should correlate activity with specific polymorphs identified via DSC/TGA .

Methodological Tables

Analytical Technique Application Reference
X-ray crystallographyConfirm regiochemistry and crystal packing
Variable-temperature NMRResolve tautomerism
Radio-HPLCQuantify radiochemical purity
Chiral HPLCDetect enantiomeric impurities

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